Broad-Spectrum In Vitro Activity Profile vs. Selective Antiviral Comparators
Vendor technical datasheets for SARS-CoV-2 3CLpro-IN-3 consistently report it as possessing antiviral, antibacterial, and antifungal activities [1]. This contrasts with key 3CLpro inhibitors nirmatrelvir, ensitrelvir, GC376, and boceprevir, which are primarily characterized for their antiviral activity against SARS-CoV-2 and other coronaviruses, with no vendor-reported antibacterial or antifungal claims [2]. The precise quantitative metrics for the antibacterial and antifungal activities of SARS-CoV-2 3CLpro-IN-3 (e.g., MIC, MBC) are not specified in the available public sources, limiting a direct head-to-head quantitative comparison.
| Evidence Dimension | Reported Biological Activity Spectrum |
|---|---|
| Target Compound Data | Antiviral, Antibacterial, Antifungal (Qualitative report) |
| Comparator Or Baseline | Nirmatrelvir, Ensitrelvir, GC376, Boceprevir: Antiviral only (Qualitative report) |
| Quantified Difference | Qualitative difference in activity spectrum; quantitative antibacterial/antifungal data not available for target compound. |
| Conditions | Vendor-reported biological activity descriptions. |
Why This Matters
The claimed multi-pathogen activity profile suggests a unique tool for research applications that require simultaneous investigation of antiviral and antimicrobial mechanisms, a property not shared by the comparator inhibitors.
- [1] TargetMol. SARS-CoV-2 3CLpro-IN-3 (T63679) Product Datasheet. Retrieved April 17, 2026. View Source
- [2] Pfizer. PF-07321332 (Nirmatrelvir) Product Information. Sigma-Aldrich. Retrieved April 17, 2026. View Source
